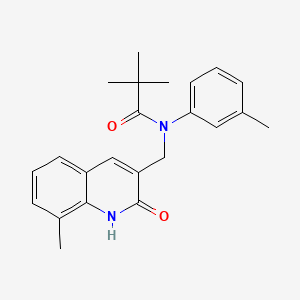
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide, also known as Pivmecillinam, is a synthetic antibiotic used to treat bacterial infections. It is a member of the penicillin family and is commonly used to treat urinary tract infections caused by gram-negative bacteria. Pivmecillinam has been in use since the 1970s and has proven to be an effective treatment option for urinary tract infections.
Wirkmechanismus
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem works by inhibiting the synthesis of bacterial cell walls. It does this by binding to and inhibiting the enzyme responsible for the cross-linking of peptidoglycan, a key component of the bacterial cell wall. This leads to the weakening and eventual lysis of the bacterial cell, resulting in bacterial death.
Biochemical and Physiological Effects
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem is well tolerated by most patients and has a low incidence of adverse effects. It is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours of administration. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem is primarily eliminated via the kidneys and has a half-life of approximately 1 hour.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied for its antibacterial properties. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem is also readily available and relatively inexpensive compared to other antibiotics. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has some limitations for use in laboratory experiments. It is only effective against gram-negative bacteria and may not be suitable for studying the effects of antibiotics on gram-positive bacteria. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has a narrow spectrum of activity and may not be effective against all strains of gram-negative bacteria.
Zukünftige Richtungen
There are several areas of future research for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem. One area of interest is the development of new formulations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem that may improve its pharmacokinetic properties or increase its spectrum of activity. Another area of interest is the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem in combination with other antibiotics to determine if it may have synergistic effects against bacterial infections. Finally, further studies are needed to determine the long-term safety and efficacy of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem in the treatment of bacterial infections.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem involves the reaction of 2-hydroxy-8-methylquinoline with m-tolyl isocyanate in the presence of pivalic acid. The resulting compound is then purified and formulated into a suitable dosage form. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem is a complex process that requires careful attention to detail and quality control measures to ensure the purity and potency of the final product.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has been extensively studied for its antibacterial properties and has been shown to be effective against a range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. It is commonly used to treat urinary tract infections, which are a common bacterial infection in humans. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has also been studied for its potential use in the treatment of other bacterial infections, such as respiratory tract infections and skin infections.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-8-6-11-19(12-15)25(22(27)23(3,4)5)14-18-13-17-10-7-9-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNGBTXSZBTPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

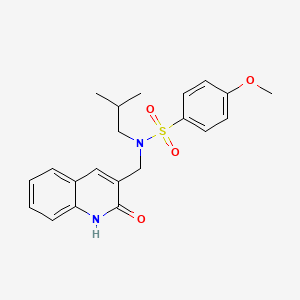
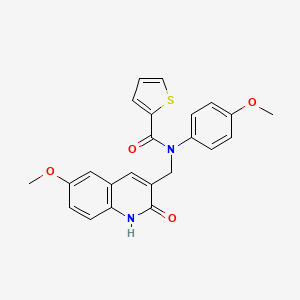

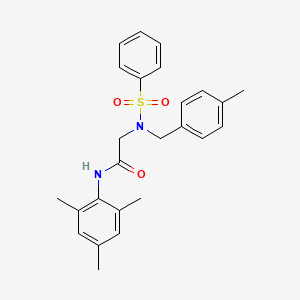
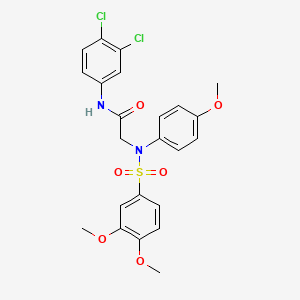
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
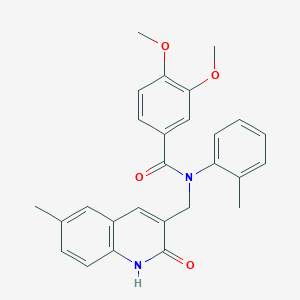
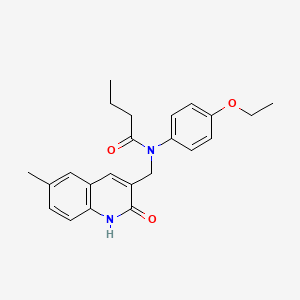

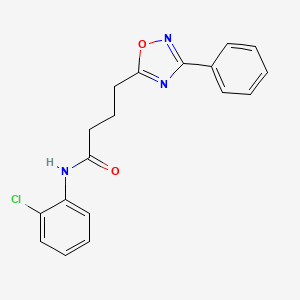

![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)